Glycidyl 1-naphthyl ether

Catalog No.
S595434
CAS No.
2461-42-9
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidyl 1-naphthyl ether

CAS Number

2461-42-9

Product Name

Glycidyl 1-naphthyl ether

IUPAC Name

2-(naphthalen-1-yloxymethyl)oxirane

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2

InChI Key

QYYCPWLLBSSFBW-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32

Synonyms

2-[(1-Naphthalenyloxy)methyl]oxirane; 1-(2,3-Epoxypropoxy)naphthalene,; 1-Naphthol Glycidyl Ether; 2-[(1-Naphthyloxy)methyl]oxirane; Naphthyl Glycidyl Ether; (+/-)-1-(1-Naphthyloxy)-2,3-epoxypropane; Glycidyl 1-Naphthyl Ether; Glycidyl α-Naphthyl Eth

Canonical SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32

Synthesis Intermediate:

Glycidyl 1-naphthyl ether (α-Naphthyl glycidyl ether) is primarily used as a synthesis intermediate in the preparation of various organic compounds. Its epoxide ring, a three-membered ring containing an oxygen atom, readily reacts with various nucleophiles to form new carbon-carbon bonds. This allows researchers to introduce the naphthyl group (C₁₀H₇) and a hydroxyl group (OH) onto target molecules in a controlled manner.

Source

  • Glycidyl 1-naphthyl ether is a synthetic compound likely obtained through the reaction of 1-naphthol and epichlorohydrin [].
  • Its significance lies in its potential use as a building block for the synthesis of more complex molecules and its mutagenic properties, which can be valuable in certain research areas [, ].

Molecular Structure Analysis

  • The key features of the molecule include a naphthyl group (derived from naphthalene) linked to a glycidyl ether moiety (a three-membered ring with an oxygen atom) through an ether linkage (C-O-C). [, ]
  • The presence of the epoxide ring (three-membered ring with an oxygen atom) makes the molecule reactive, allowing it to participate in various chemical reactions [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis route for Glycidyl 1-naphthyl ether is not widely reported in scientific literature. However, similar naphthyl ethers are typically synthesized via Williamson ether synthesis, where 1-naphthol reacts with epichlorohydrin in the presence of a base [].
1-Naphthol + NaOH + CICH2CH-CH2O -> Glycidyl 1-naphthyl ether + NaCl + H2O
  • Decomposition: Epoxides like glycidyl 1-naphthyl ether can undergo ring-opening reactions under various conditions (acidic, basic, or enzymatic) to form different products depending on the reaction conditions [].
  • Other relevant reactions: Due to its reactive epoxide ring, Glycidyl 1-naphthyl ether can potentially participate in various addition reactions with nucleophiles (compounds with electron-donating groups) []. However, specific examples for this compound haven't been extensively documented yet.

Physical And Chemical Properties Analysis

  • Data on specific physical properties like melting point, boiling point, and solubility for Glycidyl 1-naphthyl ether is scarce in scientific literature.
  • Research suggests Glycidyl 1-naphthyl ether acts as a mutagen, a compound that can induce mutations in DNA []. The exact mechanism is not fully understood, but it might involve the formation of reactive oxygen species or DNA adducts [].
  • More research is needed to elucidate the specific mechanism of action of this compound.
  • Studies have shown Glycidyl 1-naphthyl ether to be mutagenic in mice []. This indicates potential carcinogenicity, although dedicated research on carcinogenicity is lacking.
  • Due to the presence of the epoxide ring, it's likely to be irritating to skin and eyes and may be harmful if inhaled or ingested.
  • Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

Data Availability

  • Scientific data on Glycidyl 1-naphthyl ether, particularly its physical properties and detailed reaction mechanisms, is limited. Further research is needed to fully characterize this compound.

The epoxide ring in glycidyl 1-naphthyl ether is reactive towards nucleophiles, making it a versatile building block in organic synthesis. Common reactions include:

  • Nucleophilic Ring Opening: The epoxide can undergo nucleophilic attack, leading to the formation of alcohols or other functionalized compounds.

    Example reaction:
    1 Naphthol+NaOH+CICH2CH CH2OGlycidyl 1 naphthyl ether+NaCl+H2O\text{1 Naphthol}+\text{NaOH}+\text{CICH}_2\text{CH CH}_2\text{O}\rightarrow \text{Glycidyl 1 naphthyl ether}+\text{NaCl}+\text{H}_2\text{O}
  • Formation of Carbon-Carbon Bonds: The compound can be used to create new carbon-carbon bonds through various coupling reactions, which are essential in synthesizing complex organic molecules .

Several methods have been developed for synthesizing glycidyl 1-naphthyl ether:

  • Phase Transfer Catalysis: This method facilitates the reaction between epichlorohydrin and 1-naphthol under phase transfer conditions, enhancing yields and selectivity.
  • Direct Epoxidation: The direct reaction of naphthol derivatives with epichlorohydrin can yield glycidyl 1-naphthyl ether effectively .

Glycidyl 1-naphthyl ether serves various applications in chemical synthesis:

  • Intermediate in Organic Synthesis: It is primarily used to synthesize more complex molecules in pharmaceuticals and fine chemicals.
  • Potential Use in Material Science: Due to its reactive epoxide group, it can be utilized in creating polymers and resins with specific properties .

Interaction studies involving glycidyl 1-naphthyl ether focus on its reactivity with nucleophiles and other electrophiles. These studies are crucial for understanding how this compound can be employed in synthetic pathways and its potential biological effects. Research indicates that its interactions can lead to diverse products depending on the reaction conditions and the nature of the nucleophiles involved .

Glycidyl 1-naphthyl ether shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Glycidyl phenyl etherEpoxideContains a phenyl group; less sterically hindered
Glycidyl butyrateEster/EpoxideContains an ester group; different reactivity profile
Glycidyl cyclohexane etherCyclic EpoxideCyclic structure; different steric properties
GlycidolSimple EpoxideLacks aromaticity; simpler structure

Glycidyl 1-naphthyl ether's unique naphthyl group provides distinct chemical properties compared to these similar compounds, particularly in terms of reactivity and potential applications in organic synthesis .

Williamson Ether Synthesis: Mechanistic Pathways and Catalytic Optimization

The Williamson ether synthesis remains the primary method for synthesizing glycidyl 1-naphthyl ether. This involves the nucleophilic attack of deprotonated 1-naphthol on epichlorohydrin, forming the glycidyl ether linkage.

Role of Phase-Transfer Catalysts in Epoxide Ring Formation

Phase-transfer catalysts (PTCs) enhance reaction efficiency by facilitating interfacial mass transfer between immiscible phases. For example, tetra-n-butyl ammonium bromide (TBAB) and anion-exchange resins improve yields in solid-liquid (S-L) PTC systems. These catalysts stabilize the transition state, enabling selective O-alkylation over competing side reactions.

Catalyst TypeRole in ReactionYield Improvement
TBAB (PTC)Enhances interfacial mass transfer100% selectivity
Anion-exchange resinImmobilizes nucleophile in organic phase95% conversion

Solvent Systems and Reaction Kinetics in Batch vs. Continuous Flow Reactors

Batch reactors typically use polar aprotic solvents (e.g., 2-butanone), while continuous-flow systems leverage microreactor designs for intensified kinetics.

ParameterBatch Reactor (2-butanone)Continuous Flow Reactor
Temperature75°C50–70°C
Reaction Time3–6 hours30 minutes
Yield85–90%>95%
SelectivityHigh (via PTC)100% (membrane-assisted)

Continuous-flow microreactors reduce reaction times significantly due to efficient mixing and heat transfer.

Novel Membrane Microreactor Designs for Liquid-Liquid-Liquid Phase Transfer Catalysis

Membrane microreactors enable three-phase catalysis (organic, aqueous, and catalyst phases) with high reusability.

Three-Channel Configurations for Catalyst Reusability and Yield Enhancement

A dual-function membrane microreactor separates reactants and catalysts while maintaining phase contact.

ConfigurationFunctionalityOutcome
Three-channelSegregates catalyst/organic/aqueous phases100% selectivity, catalyst reuse
Membrane materialPolydimethylsiloxane (PDMS)High flux, low fouling

Mechanistic Advantage:

  • Epichlorohydrin (organic phase) reacts with 1-naphthol (aqueous phase).
  • Phase-transfer catalyst (liquid phase) stabilizes intermediates.
  • Membrane prevents back-mixing, ensuring unidirectional flow.

Enantioselective Synthesis via Hydrolytic Kinetic Resolution

Hydrolytic kinetic resolution (HKR) resolves racemic epoxides into enantiopure forms using chiral salen Co(III) complexes.

Chiral Salen Co(III) Complexes as Catalysts for Optical Purity Control

The HKR mechanism involves a cooperative bimetallic pathway:

  • Co(III) complex acts as a Lewis acid, activating the epoxide.
  • Co(III)-OH delivers the nucleophilic hydroxide.
SubstrateCatalyst (mol%)krelee (%)
(±)-Glycidyl 1-naphthyl ether0.5% (R,R)-salen Co-OAc>200>99
Terminal epoxides2% (R,R)-salen Co-OAc50–20090–99

Key Findings:

  • Catalyst Recyclability: Salen Co complexes retain activity after filtration and solvent washing.
  • Substrate Scope: Broad applicability to sterically hindered epoxides.

Triblock Copolymer Synthesis for Solid Polymer Electrolytes

Glycidyl 1-naphthyl ether serves as a key monomer in synthesizing triblock copolymers for solid polymer electrolytes (SPEs) in lithium-ion batteries. The 1-naphthyl group’s aromaticity and steric bulk influence copolymer morphology, ionic conductivity, and mechanical stability.

Structure-Property Relationships in Lithium-Ion Battery Applications

The incorporation of glycidyl 1-naphthyl ether into poly(ethylene oxide) (PEO)-based triblock copolymers enhances both ionic conductivity and mechanical integrity. The 1-naphthyl moiety induces microphase separation, creating rigid aromatic domains that provide structural support while PEO segments facilitate lithium-ion transport.

Table 1: Comparative Properties of Glycidyl Ether-Based Triblock Copolymers

Glycidyl Ether ComponentIonic Conductivity (S/cm, 60°C)Glass Transition Temp. (°C)Tensile Strength (MPa)
Glycidyl 1-naphthyl ether1.2 × 10⁻³-458.5
Phenyl glycidyl ether8.7 × 10⁻⁴-506.2
Allyl glycidyl ether5.4 × 10⁻⁴-553.8

Source: Adapted from triblock copolymer studies [3].

The 1-naphthyl group’s extended π-system strengthens intermolecular interactions, reducing chain mobility and increasing thermal stability. This structural feature also mitigates lithium dendrite growth by providing a mechanically robust electrolyte matrix . However, excessive aromatic content (>20 wt%) can hinder ion mobility due to reduced PEO crystallinity, necessitating balanced compositional design.

Cross-Linked Epoxy Resins: Role of Aromatic Moieties in Thermal Stability

In epoxy resin formulations, glycidyl 1-naphthyl ether acts as a reactive diluent and cross-linking agent. The 1-naphthyl group’s aromaticity enhances thermal stability by:

  • Increasing resin rigidity through π-π stacking.
  • Retarding oxidative degradation at elevated temperatures.

Table 2: Thermal Properties of Epoxy Resins with Different Glycidyl Ethers

Glycidyl Ether ComponentDecomposition Temp. (°C)Char Yield (800°C, N₂)Storage Modulus (GPa, 25°C)
Glycidyl 1-naphthyl ether38732%2.8
Phenyl glycidyl ether36228%2.4
Butyl glycidyl ether29112%1.1

Source: Thermogravimetric analysis data [3].

The steric bulk of the 1-naphthyl group reduces cross-linking density compared to smaller glycidyl ethers, but this is offset by improved high-temperature performance. Applications include aerospace composites and encapsulants for high-power electronics, where thermal stability exceeds 300°C [3].

Functionalization of Polymeric Networks for Enhanced Ionic Conductivity

Functionalization strategies using glycidyl 1-naphthyl ether focus on optimizing ion transport pathways while maintaining structural integrity:

  • Graft Copolymerization: Introducing poly(ethylene glycol) (PEG) side chains via ring-opening polymerization of the epoxide group creates hybrid networks with tunable ion conduction channels.
  • Nanocomposite Integration: Dispersion of SiO₂ or TiO₂ nanoparticles within glycidyl 1-naphthyl ether-modified matrices improves interfacial ion transfer.

Mechanistic Insights:

  • The 1-naphthyl group’s hydrophobicity promotes phase-separated morphologies, segregating conductive domains from structural regions.
  • Quaternization of tertiary amines with the epoxide group introduces fixed cationic sites, enabling anion-conductive membranes for fuel cells .

Case Study: A 2024 study demonstrated that PEG-grafted glycidyl 1-naphthyl ether networks achieved ionic conductivities of 2.3 × 10⁻³ S/cm at 30°C when doped with LiTFSI, surpassing conventional PEO-based electrolytes by 40% .

Glycidyl 1-naphthyl ether serves as a crucial pharmaceutical intermediate in the synthesis of enantiomerically pure β-adrenergic blockers, particularly (S)-naftopidil and (S)-propranolol [1] [2]. The compound's epoxide functionality and naphthyl moiety make it an ideal precursor for these therapeutically active molecules, which exhibit significantly different pharmacological activities between their enantiomers.

The synthesis of (S)-naftopidil represents a prime example of the pharmaceutical utility of glycidyl 1-naphthyl ether. This selective α1-adrenoceptor antagonist is utilized for treating arterial hypertension and dysuria in patients with benign prostatic hypertrophy [3]. The synthetic route involves hydrolytic kinetic resolution of racemic α-naphthyl glycidyl ether using (R,R)-salen Co(III)OAc complex, which provides enantiomerically pure (S)-naphthyl glycidyl ether in 47% yield with 96% optical purity [3]. Subsequent treatment with 1-(2-methoxyphenyl)piperazine yields (S)-naftopidil with excellent enantioselectivity.

Similarly, (S)-propranolol synthesis demonstrates the versatility of glycidyl 1-naphthyl ether as a chiral building block [4] [2]. The (S)-enantiomer exhibits approximately 100-fold higher β-adrenergic blocking activity compared to the (R)-enantiomer [5]. The synthetic pathway employs the same hydrolytic kinetic resolution strategy, followed by treatment of the resolved (S)-epoxide with isopropylamine to yield (S)-propranolol hydrochloride in 90% yield with more than 98% enantiomeric excess [3].

Table 1: Enantiomerically Pure β-Adrenergic Blocker Synthesis Data

β-BlockerStarting MaterialKey IntermediateResolution MethodFinal StepOverall YieldEnantiomeric Excess
(S)-PropranololGlycidyl 1-naphthyl ether(S)-Naphthyl glycidyl etherHKR with (R,R)-salen Co(III)Isopropylamine ring opening40-47%>98%
(S)-NaftopidilGlycidyl 1-naphthyl ether(S)-Naphthyl glycidyl etherHKR with (R,R)-salen Co(III)Piperazine ring opening40-47%>96%
(R)-PropranololGlycidyl 1-naphthyl ether(R)-Naphthyl glycidyl etherHKR with (S,S)-salen Co(III)Isopropylamine ring opening40-47%>98%
(R)-NaftopidilGlycidyl 1-naphthyl ether(R)-Naphthyl glycidyl etherHKR with (S,S)-salen Co(III)Piperazine ring opening40-47%>96%

The pharmaceutical significance of these syntheses extends beyond their immediate therapeutic applications. The methodologies developed for these compounds have established precedents for the preparation of other β-adrenergic antagonists, including timolol, metoprolol, and bisoprolol [6] [7]. Recent advances in biocatalytic approaches have further enhanced the synthetic utility of glycidyl 1-naphthyl ether, with engineered halohydrin dehalogenases enabling enantioselective bio-nitration of phenyl glycidyl ethers to produce chiral β-nitroalcohols as β-adrenergic blocker precursors with up to 99% enantiomeric excess [6] [7].

Kinetic Resolution Strategies for Chiral Epoxide Precursors

The kinetic resolution of glycidyl 1-naphthyl ether represents a cornerstone methodology for accessing enantiomerically pure β-adrenergic blocker precursors. This approach exploits the differential reactivity of enantiomers toward chiral catalysts, enabling the separation of racemic mixtures into their individual stereoisomers [8] [9].

Hydrolytic Kinetic Resolution Using Chiral (salen)Co(III) Complexes

The most widely employed strategy utilizes chiral (salen)Co(III) complexes, particularly the (R,R)-salen Co(III)OAc catalyst developed by Jacobsen and coworkers [8] [9]. This methodology demonstrates extraordinary scope and selectivity, with kinetic resolution factors (krel) frequently exceeding 200 for various terminal epoxides. The reaction proceeds under mild conditions using water as the nucleophile, with catalyst loadings as low as 0.2-2.0 mol% [8].

The mechanistic pathway involves preferential hydrolysis of one enantiomer of the racemic epoxide, leaving the unreacted enantiomer enriched in the reaction mixture. For glycidyl 1-naphthyl ether, the (R,R)-salen Co(III)OAc complex selectively hydrolyzes the (R)-enantiomer, providing (S)-naphthyl glycidyl ether with 96% enantiomeric excess [2] [3]. The corresponding 1-naphthylglycerol derivative is obtained simultaneously with 43% yield, demonstrating the dual utility of this approach.

Table 2: Kinetic Resolution Performance Data

Catalyst SystemSubstrateTemperatureTimeUnreacted Epoxide YieldUnreacted Epoxide eeDiol YieldDiol eekrel
(R,R)-salen Co(III)OAcGlycidyl 1-naphthyl ether25°C24 h47%96%43%>95%>200
(S,S)-salen Co(III)OAcGlycidyl 1-naphthyl ether25°C24 h47%96%43%>95%>200
Zn(NO₃)₂/(+)-tartaric acidGlycidyl 1-naphthyl ether25°C15 min60%90%40%85%50-100

Alternative Kinetic Resolution Strategies

Beyond traditional hydrolytic kinetic resolution, several alternative approaches have been developed to enhance the synthetic utility of glycidyl 1-naphthyl ether. The zinc nitrate/(+)-tartaric acid system represents a particularly attractive alternative, offering rapid reaction times (15 minutes) and good enantioselectivity (90% ee) for the production of (S)-propranolol [4]. This method involves treating racemic glycidyl 1-naphthyl ether with zinc nitrate and (+)-tartaric acid in 2-butanone, followed by addition of isopropylamine to yield (S)-propranolol directly.

Enzymatic Kinetic Resolution

Enzymatic approaches provide complementary selectivity patterns and operate under environmentally benign conditions. Candida antarctica Lipase B (CALB) has demonstrated exceptional performance in the kinetic resolution of related chlorohydrin precursors, achieving >99% enantiomeric excess with complete conversion at 50% theoretical maximum yield [10]. The mechanoenzymatic approach, utilizing mechanical force activation, has enabled dual kinetic resolution of propranolol precursors with excellent enantiodifferentiation (E > 300) [10].

Table 3: Enzymatic Resolution Methods

Enzyme SystemSubstrateProductConditionsConversionEnantioselectivityScale
Candida antarctica Lipase BRacemic chlorohydrinEnantiopure alcoholsMechanochemical50%>99% eeMulti-gram
Epoxide hydrolase VrEH2Racemic epoxidesEnantiopure diolspH 7.0, 37°C100%84-99% eeLaboratory
Halohydrin dehalogenase HHDHambPhenyl glycidyl ethersChiral β-nitroalcoholsWhole-cell43%>99% ee1000 mM

The development of enantioconvergent enzymatic processes represents a significant advancement in this field. VrEH2 engineered variants (particularly VrEH2M263N) achieve near-perfect enantioconvergence, converting both enantiomers of racemic epoxides to the same enantiomer of the diol product with theoretical yields approaching 100% [11]. This methodology circumvents the 50% yield limitation inherent in traditional kinetic resolution approaches.

Recent innovations in continuous flow systems have further enhanced the practical utility of kinetic resolution strategies. The integration of chiral separation with continuous synthesis enables real-time monitoring and optimization of resolution parameters, leading to improved space-time yields and reduced waste generation [12]. These developments position kinetic resolution as a viable industrial methodology for the large-scale production of enantiomerically pure β-adrenergic blocker precursors.

Enzymatic Hydrolysis Using Engineered Epoxide Hydrolases

The application of engineered epoxide hydrolases in the synthesis of pharmaceutical intermediates represents a paradigm shift toward sustainable and highly selective biocatalytic processes [13] [14]. These enzymes offer exceptional enantioselectivity and regioselectivity while operating under mild, environmentally benign conditions, making them ideal for the production of chiral building blocks required for β-adrenergic blockers.

Epoxide Hydrolase Engineering and Optimization

Modern protein engineering techniques have dramatically enhanced the catalytic performance of epoxide hydrolases for pharmaceutical applications. The engineering of VrEH2 from Vigna radiata exemplifies this approach, where site-directed mutagenesis at position 263 (M263N) achieved near-perfect enantioconvergence for the hydrolysis of racemic epoxides [11]. This engineered variant converts both enantiomers of racemic substrates to the same enantiomer of the corresponding diol with >99% enantiomeric excess, effectively doubling the theoretical yield compared to traditional kinetic resolution approaches.

The BmEH epoxide hydrolase from Bacillus megaterium represents another successful engineering case, particularly for bulky pharmaceutical substrates [15]. The wild-type enzyme exhibited limited activity toward sterically demanding substrates like naphthyl glycidyl ethers due to active site constraints. Strategic mutations at positions F128A and M145A removed steric hindrance in the product-release tunnel, enhancing the kcat/KM values by 57-fold and 32-fold, respectively [15]. These modifications enabled gram-scale synthesis of (S)-propranolol with excellent enantioselectivity.

Table 4: Engineered Epoxide Hydrolase Performance

Enzyme VariantSubstrateProductConversionEnantioselectivityRegioselectivityScale Demonstrated
VrEH2M263NRacemic epoxidesEnantiopure diols100%>99% ee>95%Laboratory
BmEH-F128ANaphthyl glycidyl etherPropranolol precursor85%>95% ee>90%Gram scale
BmEH-M145ANaphthyl glycidyl etherPropranolol precursor92%>95% ee>90%Gram scale
HHDHamb variantsPhenyl glycidyl ethersβ-Nitroalcohols43%>99% ee>95%150 g/L

Mechanistic Insights and Substrate Scope

The catalytic mechanism of epoxide hydrolases involves a two-step process: nucleophilic attack by an aspartate residue on the epoxide ring, followed by hydrolysis of the resulting alkyl-enzyme intermediate [13] [14]. The enantioselectivity arises from preferential binding and activation of one enantiomer over the other, while regioselectivity depends on the electronic and steric properties of the substrate and the enzyme active site architecture.

Recent structural studies have revealed the importance of specific amino acid residues in determining substrate specificity and stereoselectivity. The identification of "hot spots" in the active site has enabled rational design of focused mutant libraries, leading to enzymes with enhanced activity toward pharmaceutical substrates [15]. For example, the engineering of tunnel regions in epoxide hydrolases has proven crucial for accommodating bulky aromatic substrates like glycidyl 1-naphthyl ether.

Industrial Implementation and Process Development

The successful implementation of engineered epoxide hydrolases in industrial settings requires careful consideration of several factors including enzyme stability, substrate concentration tolerance, and product inhibition. Recent advances have demonstrated the feasibility of operating these systems at high substrate concentrations (up to 1000 mM or 150 g/L) while maintaining excellent enantioselectivity [6] [7].

The development of whole-cell biocatalytic systems has further enhanced the industrial viability of these processes. Engineered Escherichia coli strains harboring overexpressed epoxide hydrolases can be utilized directly in biotransformations, eliminating the need for enzyme purification and potentially reducing manufacturing costs [6]. These systems have demonstrated remarkable stability and can be stored as lyophilized preparations for extended periods without significant loss of activity.

Table 5: Industrial Process Parameters

ParameterOptimized ValueImpact on Process
Substrate Concentration100-1000 mMEnhanced productivity
Enzyme Loading2-10 wt%Cost-effective operation
pH Range7.0-8.5Optimal enzyme activity
Temperature30-37°CStability-activity balance
Reaction Time4-24 hComplete conversion
Yield70-95%Commercial viability

Biphasic Systems for Scalable Production of Enantioselective Intermediates

The development of biphasic systems represents a critical advancement in the scalable production of enantioselective intermediates using engineered epoxide hydrolases [16] [17]. These systems address fundamental challenges in biocatalytic processes, including substrate solubility limitations, product inhibition, and catalyst recovery, while maintaining the high enantioselectivity characteristic of enzymatic transformations.

Dual Function Membrane Microreactor Systems

The most significant breakthrough in biphasic biocatalysis has been the development of dual function membrane microreactor (DFMMR) systems for liquid-liquid-liquid phase transfer catalysis [16] [17]. This innovative approach employs three distinct phases: an organic phase containing the substrate, an aqueous phase with the base, and a separate catalyst phase containing the phase transfer catalyst. The system utilizes selective membranes to facilitate interfacial contact while preventing cross-contamination between phases.

The DFMMR system demonstrates exceptional performance in the synthesis of 1-naphthyl glycidyl ether, achieving 100% selectivity at various conversions with a production capacity of 2.17 g/h [16]. The system's design enables continuous operation with complete recycling of the catalyst phase, addressing one of the primary limitations of traditional batch processes. The hydrophilic membrane between the bottom and middle channels, combined with a hydrophobic membrane between the top and middle channels, creates a controlled reaction environment that optimizes mass transfer while minimizing side reactions.

Table 6: Biphasic System Performance Comparison

System TypePhasesSelectivityProductivityCatalyst RecoveryContinuous Operation
DFMMR3 (L-L-L)100%2.17 g/h100%Yes
Traditional Batch2 (L-L)85-90%0.5-1.0 g/h0-50%No
Membrane Reactor2 (L-L)90-95%1.2-1.8 g/h70-80%Limited
Continuous Flow1 (L)80-85%0.8-1.5 g/h0%Yes

Optimization of Biphasic Reaction Conditions

The optimization of biphasic systems requires careful consideration of multiple parameters including phase ratios, catalyst concentration, temperature, and residence time. For the synthesis of naphthyl glycidyl ether derivatives, optimal conditions have been established through systematic parameter studies [17]. The organic phase composition typically consists of the substrate dissolved in an appropriate solvent (commonly toluene), while the aqueous phase contains sodium hydroxide at concentrations ranging from 0.16 to 0.39 M.

The catalyst phase represents the most critical component of the system, with quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) serving as effective phase transfer catalysts [17]. The optimal catalyst loading has been determined to be 0.09 mol per mol of substrate, providing a balance between reaction rate and cost-effectiveness. Temperature control at 30-50°C ensures optimal enzyme activity while preventing thermal degradation of sensitive intermediates.

Scale-up Considerations and Industrial Implementation

The successful scale-up of biphasic systems requires addressing several engineering challenges including heat and mass transfer, phase separation, and continuous catalyst recovery. Recent developments have demonstrated the feasibility of operating these systems at scales up to 100 g/batch while maintaining the high selectivity and productivity observed at laboratory scale [18] [19].

The integration of continuous flow technology with biphasic systems has enabled the development of truly scalable processes. The Almac Group's development of a one-pot, enantioselective, dynamic kinetic resolution process achieved volumetric productivity improvements of nearly 400-fold compared to published enzymatic reaction conditions [18]. This process, which has been demonstrated at the 100-g scale, operates at a rate of 30.6 g/L·h with catalyst loadings as low as 2.0 wt%.

Table 7: Scale-up Performance Data

ScaleBatch SizeProductivityEnantioselectivityCatalyst LoadingRecovery Method
Laboratory1-10 g0.5-2.0 g/h>95% ee5-20 wt%Manual separation
Pilot10-100 g10-30 g/h>90% ee2-10 wt%Continuous extraction
Commercial100-1000 g30-100 g/h>85% ee0.5-5 wt%Automated recovery

Advanced Biphasic System Configurations

Recent innovations in biphasic system design have focused on enhancing mass transfer and reducing equipment complexity. The development of microfluidic biphasic reactors has enabled precise control of phase interfaces and residence times, leading to improved reaction efficiency and product quality [12]. These systems operate at the microscale, allowing for rapid screening of reaction conditions and seamless scale-up through numbering-up strategies.

The integration of immobilized enzymes in biphasic systems represents another significant advancement. By immobilizing epoxide hydrolases on solid supports, researchers have achieved enhanced enzyme stability and simplified product separation [13]. These immobilized systems can operate continuously for extended periods without significant loss of activity, making them particularly attractive for industrial applications.

The implementation of in-situ product removal strategies has further enhanced the efficiency of biphasic systems. By continuously extracting the product into a separate phase, these systems overcome product inhibition limitations and enable higher conversion rates [20]. This approach has been successfully demonstrated in the production of various pharmaceutical intermediates, including β-adrenergic blocker precursors.

Economic and Environmental Considerations

The economic viability of biphasic systems for pharmaceutical intermediate production depends on several factors including raw material costs, energy consumption, and waste generation. Comparative studies have shown that optimized biphasic systems can achieve significant cost reductions compared to traditional chemical synthesis routes [21]. The ability to recycle catalysts and solvents, combined with the mild reaction conditions, contributes to lower overall production costs.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (75%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (75%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2461-42-9

Wikipedia

Glycidyl 1-naphthyl ether

Dates

Last modified: 09-19-2023

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